Benzyl 4-phenylbutanoate

描述

{11})H({14})O(_{2}). It is an ester formed from benzenebutanoic acid and phenylmethyl alcohol. This compound is known for its pleasant aroma and is commonly used in the fragrance and flavor industries .

准备方法

Synthetic Routes and Reaction Conditions

Benzyl 4-phenylbutanoate can be synthesized through the esterification of benzenebutanoic acid with phenylmethyl alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid. The reaction is as follows:

C6H5CH2OH+C3H7COOH→C6H5CH2OCOC3H7+H2O

Industrial Production Methods

In industrial settings, the esterification process is often carried out in large reactors where the reactants are heated under reflux with an acid catalyst. The water produced during the reaction is continuously removed to drive the reaction to completion .

化学反应分析

Types of Reactions

Hydrolysis: Benzyl 4-phenylbutanoate can undergo hydrolysis in the presence of an acid or base to yield benzenebutanoic acid and phenylmethyl alcohol.

Reduction: This ester can be reduced to its corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH(_4)).

Transesterification: It can react with other alcohols in the presence of an acid or base catalyst to form different esters

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH(_4)).

Transesterification: Acid or base catalysts such as sulfuric acid or sodium methoxide.

Major Products Formed

Hydrolysis: Benzenebutanoic acid and phenylmethyl alcohol.

Reduction: Benzenebutanoic acid and phenylmethyl alcohol.

Transesterification: Various esters depending on the alcohol used.

科学研究应用

Medicinal Chemistry

Anticancer Properties

Benzyl 4-phenylbutanoate is being investigated for its anticancer potential. Studies have shown that derivatives of 4-phenylbutyric acid, which is closely related to this compound, exhibit histone deacetylase (HDAC) inhibitory activity. This mechanism is crucial as HDAC inhibitors are known to induce cell cycle arrest and apoptosis in cancer cells . The safety profile of these compounds makes them suitable candidates for further development as anticancer agents.

Urea Cycle Disorders Treatment

4-Phenylbutyric acid is a recognized treatment for urea cycle disorders. This compound, being a structural derivative, may also possess similar therapeutic effects. Its application in managing metabolic disorders highlights its significance in pharmaceutical formulations aimed at improving nitrogen metabolism .

Agricultural Applications

Plant Regeneration

Recent studies have indicated that 4-phenylbutyric acid can enhance plant regeneration by acting as an auxin mimic. This property is crucial for tissue culture applications where efficient regeneration of plant tissues is desired . this compound's structural similarity to natural auxins positions it as a potential agent for promoting growth and regeneration in various plant species.

Synthetic Chemistry

Catalytic Applications

this compound serves as an intermediate in the synthesis of various organic compounds. Its role in catalytic processes has been explored, particularly in reactions involving Lewis acids as catalysts to facilitate the formation of complex organic structures . The ability to utilize this compound in synthetic pathways underscores its importance in organic synthesis.

Data Table: Comparative Analysis of Applications

Anticancer Activity

A study assessed the efficacy of various derivatives of 4-phenylbutyric acid against cancer cell lines. The results indicated that certain modifications enhanced the inhibitory effects on cell proliferation while maintaining low toxicity levels, suggesting a promising avenue for drug development .

Plant Tissue Culture

Research focusing on the application of this compound in plant tissue culture demonstrated significant improvements in callus formation and shoot regeneration. The findings suggest that this compound can be effectively used to optimize protocols for plant regeneration, particularly in economically important species .

作用机制

The mechanism of action of benzenebutanoic acid, phenylmethyl ester involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions. In reduction reactions, the ester is reduced to alcohols through nucleophilic addition of hydride ions .

相似化合物的比较

Benzyl 4-phenylbutanoate can be compared with other esters such as:

Ethyl acetate: Commonly used as a solvent and in the production of artificial fruit essences.

Methyl butanoate: Known for its apple-like aroma and used in flavorings.

Benzyl acetate: Used in perfumes and flavorings for its pleasant floral scent.

This compound is unique due to its specific combination of benzenebutanoic acid and phenylmethyl alcohol, giving it distinct chemical properties and applications .

生物活性

Benzyl 4-phenylbutanoate, an ester derived from benzenebutanoic acid and phenylmethyl alcohol, has garnered attention in various biological studies due to its potential therapeutic applications. This article synthesizes current research findings regarding its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

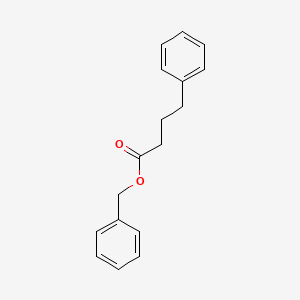

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

This compound is known for its pleasant aroma and is commonly used in the fragrance and flavor industries. Its synthesis typically involves the esterification of benzenebutanoic acid with phenylmethyl alcohol, often in the presence of an acid catalyst such as concentrated sulfuric acid.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Histone Deacetylase Inhibition : Similar to 4-phenylbutyric acid (4-PBA), this compound may exhibit histone deacetylase (HDAC) inhibitory activity. This mechanism is crucial for regulating gene expression and has implications in cancer therapy .

- Anti-HBV Activity : Research indicates that compounds structurally related to this compound possess significant anti-hepatitis B virus (HBV) activities. For instance, derivatives have shown effective inhibition of HBsAg and HBeAg secretion in vitro, suggesting potential for antiviral applications .

- Auxin-like Effects : this compound has been studied for its auxin-like properties in plant regeneration, which may parallel its effects in mammalian systems regarding cell proliferation and differentiation .

Anti-HBV Activity

A study evaluated several derivatives of phenylbutanoates for their anti-HBV activities using the HepG2.2.15 cell line. The results indicated that specific compounds demonstrated IC50 values significantly lower than those of lamivudine, a standard antiviral treatment. For example, compound 4B-2 showed an IC50 of 63.85 µM against HBsAg secretion, highlighting the potential of this compound analogs as antiviral agents .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound | Biological Activity | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | Anti-HBV activity | 63.85 (HBsAg) | Potential antiviral agent |

| Sodium 4-phenylbutyrate | HDAC inhibitor | Not specified | Used in clinical trials for blood disorders |

| Benzyl acetate | Flavoring agent | Not applicable | Commonly used in perfumes |

常见问题

Basic Research Questions

Q. What are the standard methods for synthesizing benzyl 4-phenylbutanoate, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves esterification of 4-phenylbutanoic acid with benzyl alcohol, catalyzed by acid (e.g., sulfuric acid) or solid catalysts like ammonium cerium phosphate [(NH₄)₂Ce(PO₄)₂·H₂O]. Optimization employs uniform experimental design to assess variables such as molar ratio (acid:alcohol), catalyst loading, and reaction time . Kinetic modeling, as applied to benzyl acetate synthesis, can predict conversion rates and guide parameter selection .

Q. How is structural characterization of this compound performed to confirm purity and molecular identity?

- Methodology : Techniques include:

- XRD : Confirms crystallinity and phase purity (e.g., used for ammonium cerium phosphate catalysts) .

- NMR/FT-IR : Validates functional groups (ester linkages) and aromatic substitution patterns .

- Mass Spectrometry : Provides molecular weight verification and fragmentation patterns (refer to NIST standards for analogous compounds) .

Q. What analytical techniques are recommended for quantifying this compound in complex mixtures?

- Methodology : Reverse-phase HPLC or GC-MS with internal standards (e.g., deuterated analogs like benzyl benzoate-d12) ensures accuracy. Calibration curves derived from NIST-certified reference materials minimize matrix interference .

Advanced Research Questions

Q. How do catalytic mechanisms differ between homogeneous and heterogeneous catalysts in benzyl ester synthesis?

- Methodology : Compare acid catalysts (e.g., H₂SO₄) with solid catalysts (e.g., ammonium cerium phosphate). Solid catalysts reduce side reactions (e.g., benzyl alcohol dehydration) and enable recyclability. Mechanistic studies via in situ FT-IR or DFT calculations can track proton transfer and intermediate formation .

Q. What metabolic pathways are involved in the biodegradation of this compound, and how can in vitro models predict toxicity?

- Methodology : Hydrolysis by esterases in keratinocytes or hepatocytes yields benzyl alcohol and 4-phenylbutanoic acid. In vitro assays using human cell lines (e.g., HepG2) assess cytotoxicity, while LC-MS/MS quantifies metabolites. Cross-reference with benzyl acetate metabolism studies to identify conserved pathways .

Q. How can computational modeling resolve contradictions in reported kinetic data for benzyl ester reactions?

- Methodology : Apply density functional theory (DFT) to model transition states and activation energies. Validate against experimental Arrhenius plots from controlled isothermal studies. Discrepancies may arise from solvent effects or impurities, requiring sensitivity analysis .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible research?

- Methodology :

- Process Analytical Technology (PAT) : Real-time monitoring via Raman spectroscopy tracks reaction progress.

- Design of Experiments (DoE) : Taguchi or factorial designs identify critical parameters (e.g., temperature, stirring rate) .

- Quality Control : Use NIST-traceable standards for purity validation .

Q. Data Analysis and Reporting Guidelines

Q. How should raw and processed data be structured in publications to enhance reproducibility?

- Methodology :

- Raw Data : Include in appendices (e.g., GC-MS chromatograms, NMR spectra).

- Processed Data : Report mean ± SD with error propagation analysis. Use tables for kinetic constants (e.g., kcat, KM) and statistical significance (p-values) .

Q. What statistical tools are essential for analyzing conflicting results in catalytic efficiency studies?

属性

IUPAC Name |

benzyl 4-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O2/c18-17(19-14-16-10-5-2-6-11-16)13-7-12-15-8-3-1-4-9-15/h1-6,8-11H,7,12-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNUZXGDIRMXKJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10474814 | |

| Record name | Benzenebutanoic acid, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77100-93-7 | |

| Record name | Benzenebutanoic acid, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。